N-(3-Methoxyphenyl)acetamide chemical properties
N-(3-Methoxyphenyl)acetamide chemical properties
An In-depth Technical Guide to the Chemical Properties of N-(3-Methoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of N-(3-Methoxyphenyl)acetamide (CAS No. 588-16-9). The information is curated for professionals in research and development, offering detailed experimental protocols and structured data for ease of use.
Physicochemical Properties
N-(3-Methoxyphenyl)acetamide, also known as 3-Methoxyacetanilide or 3-Acetamidoanisole, is an aromatic amide that serves as a valuable intermediate in organic synthesis.[1] Its core structure consists of an acetamide group attached to a methoxy-substituted benzene ring. The quantitative physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 588-16-9 | [2] |
| Molecular Formula | C₉H₁₁NO₂ | [3][2] |
| Molecular Weight | 165.19 g/mol | [3][4] |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 78.0 to 82.0 °C | [5] |
| 87-90 °C | [6] | |
| 103-103.5 °C (Solvent: 50% Ethanol) | [3] | |
| Boiling Point | 338.7 °C | [3] |
| Density | 1.127 g/cm³ | [3] |
| Flash Point | 158.6 °C | [3] |
| Refractive Index | 1.557 | [3] |
| XLogP3 | 1.3 / 1.7 | [3] |
| Topological Polar Surface Area | 38.3 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 2 | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of N-(3-Methoxyphenyl)acetamide. Key data from various analytical techniques are presented below.
| Spectroscopy | Data | Source(s) |
| ¹H NMR | (300MHz, DMSO-d₆): δ = 10.25 (s, 1H, NH), 6.96 (m, 4H, Ar-H), 3.86 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃) | [6] |
| ¹³C NMR | (75MHz, DMSO-d₆): δ = 171.1 (C=O), 153.2, 126.3, 124.1, 121.9, 121.6, 113.4 (Ar-C), 56.8 (OCH₃), 22.9 (CH₃) | [6] |
| Infrared (IR) | (KBr, cm⁻¹): 3340, 3331 (N-H stretch), 1674 (C=O amide I stretch), 1580, 1520 (C=C aromatic stretch), 1280, 1230 (C-O stretch) | [6] |
| Mass Spectrometry (MS) | GC-MS: m/z 165 [M]⁺ | [6] |
Experimental Protocols
The following sections detail common experimental procedures for the synthesis, purification, and analysis of N-(3-Methoxyphenyl)acetamide.
Synthesis Protocol: Acetylation of m-Anisidine
A standard method for synthesizing N-(3-Methoxyphenyl)acetamide involves the acetylation of 3-methoxyaniline (m-anisidine) with acetic anhydride.
Materials:
-
3-Methoxyaniline
-
Acetic anhydride
-
Dry Dichloromethane (DCM)
-
Saturated sodium carbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 3-methoxyaniline (1 equiv.) and dry DCM.[7]
-
Stir the mixture at room temperature.[7]
-
Slowly add acetic anhydride (1.2 equiv.) to the solution.[7]
-
Continue stirring the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).[7]
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium carbonate to neutralize any excess acetic acid.[7]
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.[7]
-
Remove the solvent (DCM) under reduced pressure to yield the crude product.[7]
-
Purify the crude product by column chromatography or recrystallization.[7]
Purification Protocol: Column Chromatography
Materials:
-
Crude N-(3-Methoxyphenyl)acetamide
-
Silica gel (200-400 mesh)
-
Solvent system (e.g., Hexane-Ethyl Acetate or DCM-Methanol mixture)
Procedure:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the chromatography solvent (e.g., DCM).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing polarity if necessary.[6]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.[6]
-
Combine the pure fractions and evaporate the solvent to obtain purified N-(3-Methoxyphenyl)acetamide.
Analytical Protocol: Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Solvent system (e.g., 98:2 DCM:Methanol)
-
UV lamp (254 nm)
Procedure:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., DCM).
-
Spot the dissolved sample onto the baseline of a TLC plate.
-
Place the plate in a developing chamber containing the solvent system.
-
Allow the solvent front to travel up the plate.
-
Once complete, remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp (254 nm).[6]
-
Calculate the retention factor (Rf) value (Rf = distance traveled by spot / distance traveled by solvent front). For this compound, an Rf of 0.35 to 0.61 has been reported depending on the solvent system.[6]
Diagrams and Workflows
Visualizations of key processes provide a clear understanding of the experimental and logical flows in handling N-(3-Methoxyphenyl)acetamide.
Caption: Synthesis and Purification Workflow for N-(3-Methoxyphenyl)acetamide.
Caption: Logical Workflow for Compound Characterization and Confirmation.
Safety and Handling
N-(3-Methoxyphenyl)acetamide is associated with several hazards and should be handled with appropriate care in a laboratory setting.
-
Hazard Statements: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5][8][9]
-
Precautionary Measures: Use only in a well-ventilated area.[9] Wear protective gloves, clothing, and eye/face protection.[9] Wash skin thoroughly after handling.[5][9] Avoid breathing dust.[9]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[4]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. aobchem.com [aobchem.com]
- 3. echemi.com [echemi.com]
- 4. N-(3-Methoxyphenyl)acetamide [myskinrecipes.com]
- 5. N-(3-Methoxyphenyl)acetamide | 588-16-9 | TCI Deutschland GmbH [tcichemicals.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. N-(4-amino-3-methoxyphenyl)acetamide | C9H12N2O2 | CID 4113360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
